molecular formula C9H8BrFN2 B13691535 4-Bromo-7-fluoro-3,5-dimethyl-1H-indazole

4-Bromo-7-fluoro-3,5-dimethyl-1H-indazole

Cat. No.: B13691535
M. Wt: 243.08 g/mol
InChI Key: RYESRMQMBFGDMQ-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-3,5-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, with its unique substitution pattern, has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoro-3,5-dimethyl-1H-indazole typically involves the cyclization of appropriately substituted hydrazines and aldehydes. One common method includes the reaction of 4-bromo-2-fluoro-5-methylbenzaldehyde with hydrazine hydrate under acidic conditions to form the indazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-fluoro-3,5-dimethyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

4-Bromo-7-fluoro-3,5-dimethyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoro-3,5-dimethyl-1H-indazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 4-Bromo-7-fluoro-1H-indazole
  • 3,5-Dimethyl-1H-indazole
  • 4-Bromo-3,5-dimethyl-1H-indazole

Comparison: 4-Bromo-7-fluoro-3,5-dimethyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C9H8BrFN2

Molecular Weight

243.08 g/mol

IUPAC Name

4-bromo-7-fluoro-3,5-dimethyl-2H-indazole

InChI

InChI=1S/C9H8BrFN2/c1-4-3-6(11)9-7(8(4)10)5(2)12-13-9/h3H,1-2H3,(H,12,13)

InChI Key

RYESRMQMBFGDMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(NN=C2C(=C1)F)C)Br

Origin of Product

United States

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